molecular formula C14H14O4S2 B1202566 1,2-Bis(phenylsulfonyl)ethane CAS No. 599-94-0

1,2-Bis(phenylsulfonyl)ethane

Cat. No.: B1202566
CAS No.: 599-94-0
M. Wt: 310.4 g/mol
InChI Key: ULELOBVZIKJPAC-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

1,2-Bis(phenylsulfonyl)ethane plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in oxidation-reduction reactions, acting as a substrate or inhibitor depending on the specific enzyme and reaction conditions . The compound’s sulfonyl groups are key to its reactivity, allowing it to form stable complexes with various biomolecules.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving oxidative stress and inflammation . The compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function. Additionally, this compound can affect cellular proliferation and apoptosis, making it a compound of interest in cancer research .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific sites on enzymes, either inhibiting or activating their activity . The compound’s ability to form covalent bonds with biomolecules is crucial for its function. For example, it can inhibit enzymes involved in the synthesis of reactive oxygen species, thereby reducing oxidative stress within cells . Additionally, this compound can alter gene expression by interacting with DNA and histone proteins, leading to changes in chromatin structure and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in metabolic pathways and increased oxidative stress . These temporal effects are important considerations for experimental design and interpretation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as reducing inflammation and oxidative stress . At high doses, it can be toxic, leading to adverse effects such as liver damage and impaired kidney function . Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically at specific concentration levels .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to sulfur metabolism . The compound can interact with enzymes such as sulfonyltransferases, which catalyze the transfer of sulfonyl groups to various substrates . These interactions can affect metabolic flux and alter the levels of key metabolites within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . The compound can accumulate in certain cellular compartments, such as the mitochondria and endoplasmic reticulum, where it exerts its biochemical effects . The distribution of this compound within tissues can also be influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific compartments or organelles through post-translational modifications and targeting signals . For example, it can be directed to the mitochondria, where it influences mitochondrial function and energy metabolism . Understanding the subcellular localization of this compound is essential for elucidating its biochemical mechanisms and potential therapeutic applications .

Preparation Methods

1,2-Bis(phenylsulfonyl)ethane can be synthesized through the reaction of benzene sulfonyl chloride with ethylene glycol in the presence of a base . The reaction involves nucleophilic substitution and condensation mechanisms. The reaction conditions typically include a temperature range of 0-5°C and the use of a solvent such as dichloromethane . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to improve yield and purity.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 1,2-Bis(phenylsulfonyl)ethane involves its ability to participate in various chemical reactions due to the presence of sulfonyl groups. These groups can act as electron-withdrawing substituents, making the compound reactive towards nucleophiles and electrophiles . The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Properties

IUPAC Name

2-(benzenesulfonyl)ethylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O4S2/c15-19(16,13-7-3-1-4-8-13)11-12-20(17,18)14-9-5-2-6-10-14/h1-10H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULELOBVZIKJPAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCS(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30208613
Record name 1,1'-(Ethane-1,2-diylbis(sulphonyl))bisbenzene
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Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

599-94-0
Record name 1,1′-[1,2-Ethanediylbis(sulfonyl)]bis[benzene]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=599-94-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1'-(Ethane-1,2-diylbis(sulphonyl))bisbenzene
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Record name 599-94-0
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Record name 1,1'-(Ethane-1,2-diylbis(sulphonyl))bisbenzene
Source EPA DSSTox
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Record name 1,1'-[ethane-1,2-diylbis(sulphonyl)]bisbenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is unique about using 1,2-bis(phenylsulfonyl)ethane as a source of sulfones?

A1: Traditionally, sulfones are synthesized using various methods, but this compound offers a novel approach. A study demonstrated its use in a base-mediated addition reaction with ketones, producing 1-aryl-4-(phenylsulfonyl)butan-1-ones. [] This marks the first instance where this compound acts as the primary sulfone source in synthesis. []

Q2: How does this compound contribute to the synthesis of (E)-vinyl sulfones?

A2: Research reveals that this compound can be utilized in a palladium-catalyzed process to create (E)-vinyl sulfones. [] In this reaction, palladium acetate [Pd(OAc)2] and N(1),N(2)-dimethylethane-1,2-diamine (DMEDA) facilitate a C-S bond cleavage within this compound. [] The subsequent conjugate addition to electron-deficient alkynes yields the desired (E)-vinyl sulfones. []

Q3: What are the different crystal structures observed for this compound and how do they differ?

A3: this compound exhibits polymorphism, meaning it can exist in multiple crystal forms. One study describes an orthorhombic form, crystallizing in the Pma21 space group with specific lattice parameters (a=24.249 Å, b=11.079 Å, c=5.257 Å). [] In this form, the C-C-S-C (phenyl) sequence adopts a trans orientation. [] Conversely, a previously reported monoclinic form displays a gauche orientation for the same sequence. [] These structural variations highlight the importance of understanding polymorphism in influencing the compound's properties and potential applications.

Q4: Can you elaborate on the arrangement of phenyl rings in the crystal structure of this compound?

A4: Analysis of the monoclinic form of this compound reveals a specific arrangement of its phenyl rings within the crystal lattice. [] These rings are stacked together, forming distinct double layers that extend along the crystallographic a-axis. [] This layered arrangement provides insights into the packing forces and potential intermolecular interactions within the crystal, which could influence its physical properties.

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